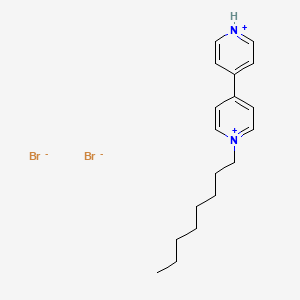
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester typically involves the reaction of methylphosphonothioic acid with ethyl alcohol and 2-(methylphenylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反応の分析
Types of Reactions
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methylphenylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphate compounds.
Biology: In biological research, it is used to study enzyme inhibition and as a tool to investigate biochemical pathways involving organophosphates.
Industry: In the industrial sector, it is used in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and potentially toxic effects .
類似化合物との比較
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar applications in pesticide and pharmaceutical synthesis.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: Used in similar contexts but with different substituents affecting its reactivity and applications.
O,S-Diethyl methylphosphonothioate: Another related compound used in the synthesis of pesticides and as a cholinesterase inhibitor.
Uniqueness
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual-use nature makes it a compound of interest in both constructive applications and regulatory contexts due to its potential for misuse .
特性
CAS番号 |
34256-72-9 |
|---|---|
分子式 |
C12H20NO2PS |
分子量 |
273.33 g/mol |
IUPAC名 |
N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-methylaniline |
InChI |
InChI=1S/C12H20NO2PS/c1-4-15-16(3,14)17-11-10-13(2)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChIキー |
UQCSBIPNQSCJAS-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C)SCCN(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)





![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)




![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
